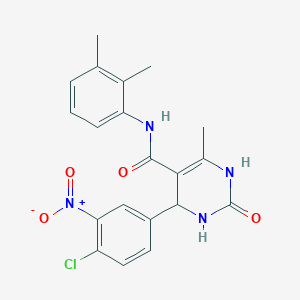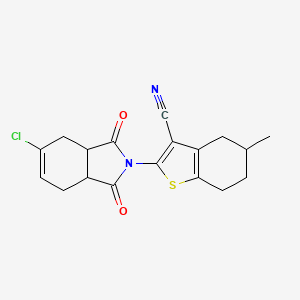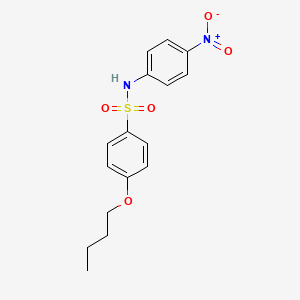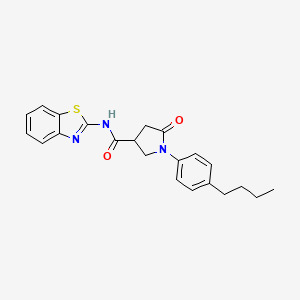![molecular formula C22H16FN3O2 B3995577 1-(2-fluorobenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B3995577.png)
1-(2-fluorobenzyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Overview
Description
1-(2-Fluorobenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the fluorobenzyl group and the spiro linkage with indole and quinazoline moieties makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: This can be achieved through Fischer indolisation, where aryl hydrazines react with ketones under acidic conditions.
Quinazoline Formation: The quinazoline moiety can be synthesized via cyclization reactions involving o-phenylenediamine and isatin derivatives.
Spiro Compound Formation: The final step involves the coupling of the indole and quinazoline units through a spiro linkage, often facilitated by transition metal catalysts such as palladium or ruthenium.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using microwave irradiation or other advanced techniques to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline moiety to dihydroquinazoline derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, transition metal catalysts, and specific solvents like dichloromethane or ethanol . Major products formed from these reactions include various substituted derivatives that can be further utilized in different applications.
Scientific Research Applications
1-(2-Fluorobenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-fluorobenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione exerts its effects involves interaction with various molecular targets. The indole and quinazoline moieties can bind to enzymes or receptors, modulating their activity. For example, the compound may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer . The fluorobenzyl group enhances the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar compounds to 1-(2-fluorobenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione include:
Indolo[2,3-b]quinoxalines: These compounds share the indole and quinazoline core but lack the spiro linkage, resulting in different chemical and biological properties.
1,2,3-Triazole-linked Pyrazoles: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.
The uniqueness of 1-(2-fluorobenzyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its spiro linkage, which imparts distinct steric and electronic characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
1'-[(2-fluorophenyl)methyl]spiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2/c23-17-10-4-1-7-14(17)13-26-19-12-6-3-9-16(19)22(21(26)28)24-18-11-5-2-8-15(18)20(27)25-22/h1-12,24H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTJGAPXHUHZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C4(C2=O)NC5=CC=CC=C5C(=O)N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-isopropyl-4-(4H-1,2,4-triazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3995499.png)
![7-methyl-4-(1-pyrrolidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3995516.png)
methyl]pentanamide](/img/structure/B3995518.png)

![3-(1,3-benzodioxol-5-yl)-4-phenyl-N-[(4-propan-2-yloxyphenyl)methyl]butan-1-amine;oxalic acid](/img/structure/B3995531.png)
![4-[5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline](/img/structure/B3995535.png)

![N-(4-chlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3995555.png)

![N-[2-(4-methylphenyl)sulfanylethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B3995564.png)


acetyl]amino}benzoate](/img/structure/B3995586.png)

